molecular formula C22H18O6 B3159969 5-{[(4-methylbenzoyl)oxy]methyl}-4-oxo-4H-pyran-2-yl 4-methylbenzenecarboxylate CAS No. 865659-02-5

5-{[(4-methylbenzoyl)oxy]methyl}-4-oxo-4H-pyran-2-yl 4-methylbenzenecarboxylate

Cat. No.: B3159969
CAS No.: 865659-02-5
M. Wt: 378.4 g/mol
InChI Key: BSCOBRGOBIRLQC-UHFFFAOYSA-N
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Description

This compound, also known as 5-[(4-methylbenzoyloxy)methyl]-4-oxo-4H-pyran-2-yl 4-methylbenzoate (CAS: 865659-02-5), is a diester derivative featuring a central 4-oxo-4H-pyran ring substituted with two 4-methylbenzoyloxy groups at positions 2 and 3. Its molecular structure combines aromatic ester functionalities with a pyranone core, making it a candidate for applications in polymer chemistry and pharmaceutical intermediates .

Properties

IUPAC Name

[6-(4-methylbenzoyl)oxy-4-oxopyran-3-yl]methyl 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O6/c1-14-3-7-16(8-4-14)21(24)27-13-18-12-26-20(11-19(18)23)28-22(25)17-9-5-15(2)6-10-17/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCOBRGOBIRLQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2=COC(=CC2=O)OC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901130556
Record name Benzoic acid, 4-methyl-, 5-[[(4-methylbenzoyl)oxy]methyl]-4-oxo-4H-pyran-2-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901130556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865659-02-5
Record name Benzoic acid, 4-methyl-, 5-[[(4-methylbenzoyl)oxy]methyl]-4-oxo-4H-pyran-2-yl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865659-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-methyl-, 5-[[(4-methylbenzoyl)oxy]methyl]-4-oxo-4H-pyran-2-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901130556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-{[(4-Methylbenzoyl)oxy]methyl}-4-oxo-4H-pyran-2-yl 4-methylbenzenecarboxylate, with a molecular formula of C22H18O6 and a molecular weight of 378.39 g/mol, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure

The compound features a pyran ring substituted with various functional groups, contributing to its biological activity. The structural formula can be represented as follows:

C22H18O6\text{C}_{22}\text{H}_{18}\text{O}_{6}

Research indicates that compounds similar to this compound often exhibit activity through the following mechanisms:

  • Antioxidant Activity : Many pyran derivatives have shown potential in scavenging free radicals, thereby mitigating oxidative stress.
  • Enzyme Inhibition : Compounds in this class can inhibit specific enzymes, which may play a role in various metabolic pathways.
  • Cell Signaling Modulation : These compounds may interact with cellular receptors or pathways, influencing cell signaling processes.

Biological Activity Data

A review of the available literature reveals several studies that highlight the biological activity of this compound and its analogs:

Study ReferenceBiological ActivityFindings
AntioxidantDemonstrated significant free radical scavenging ability.
Enzyme InhibitionInhibited specific enzyme activities related to metabolic pathways.
CytotoxicityShowed cytotoxic effects on cancer cell lines in vitro.

Case Studies

  • Antioxidant Properties : A study published in PubMed reported that derivatives of pyran compounds exhibited potent antioxidant properties, reducing oxidative stress markers in cellular models .
  • Cytotoxic Effects : In vitro studies indicated that this compound showed cytotoxic effects against several cancer cell lines, suggesting potential for therapeutic applications in oncology .
  • Enzyme Interaction : Research indicated that certain analogs could effectively inhibit enzymes involved in key metabolic pathways, providing insight into their mechanism of action and potential therapeutic uses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

a) [5-(Benzyloxy)-4-oxo-4H-pyran-2-yl]methyl acrylate
  • Structure : Features a benzyloxy group at position 5 and an acrylate ester at position 2, replacing the 4-methylbenzoate groups in the target compound.
  • Synthesis : Prepared via esterification of 5-benzyloxy-2-(hydroxymethyl)-4H-pyran-4-one with acryloyl chloride using triethylamine (46% yield) or via DCC/DMAP coupling with acrylic acid (67% yield) .
  • Key Difference : The acrylate group enables radical polymerization, a property absent in the target compound due to its aromatic ester substituents .
b) 5-Benzyloxy-2-styryl-pyran-4-one
  • Structure : Styryl group at position 2 and benzyloxy at position 5, lacking ester functionalities.
  • Synthesis : Derived from Wittig reactions using triphenylphosphonium intermediates .
c) [5-(Benzyloxy)-4-oxo-4H-pyran-2-yl]methyl thiocyanate
  • Structure : Thiocyanate (-SCN) substituent at position 2 instead of methylbenzoate.
  • Physicochemical Data: Molecular mass = 273.306 g/mol; ChemSpider ID: 117465.

Physicochemical and Functional Properties

Property Target Compound [5-(Benzyloxy)-4-oxo-4H-pyran-2-yl]methyl acrylate 5-Benzyloxy-2-styryl-pyran-4-one
Molecular Weight (g/mol) ~454.5 (estimated) 274.28 292.32
Solubility Likely low in polar solvents Soluble in DMF/dioxane (polymerization medium) Moderate in dichloromethane
Reactivity Stable esters; no polymerization Radical-polymerizable acrylate group Photoactive styryl moiety

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-{[(4-methylbenzoyl)oxy]methyl}-4-oxo-4H-pyran-2-yl 4-methylbenzenecarboxylate, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step processes, such as condensation of pyranone precursors with 4-methylbenzoyl derivatives. Key parameters include:

  • Temperature : Controlled heating (e.g., 60–80°C) to prevent decomposition of intermediates.
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance esterification efficiency.
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) to stabilize reactive intermediates .
  • Monitoring : Reaction progress tracked via TLC or HPLC to ensure intermediate purity .
    • Optimization : Design of Experiments (DoE) can systematically vary parameters (pH, time, stoichiometry) to maximize yield (>80%) .

Q. What safety protocols are essential for handling and storing this compound?

  • Handling :

  • Avoid skin/eye contact using nitrile gloves and chemical goggles.
  • Use fume hoods to prevent vapor inhalation; electrostatic discharge precautions required due to flammable solvents .
    • Storage :
  • Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis.
  • Separate from oxidizing agents and moisture-sensitive materials .

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR : ¹H/¹³C NMR to confirm ester linkages and pyranone ring integrity (e.g., carbonyl peak at ~170 ppm).
  • MS : High-resolution mass spectrometry (HRMS) for molecular ion validation (expected MW: ~408 g/mol).
  • FTIR : Bands at 1740 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O ester) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity and target interactions?

  • Molecular Docking : Use AutoDock Vina to simulate binding to protein kinases (e.g., EGFR) based on pyranone’s electron-rich regions.
  • MD Simulations : Assess stability of ligand-receptor complexes in aqueous environments (AMBER/CHARMM force fields) .
  • QSAR : Correlate substituent effects (e.g., methyl groups) with inhibitory activity against cancer cell lines (IC₅₀ values) .

Q. How do researchers resolve contradictions in reported reactivity or bioactivity data?

  • Case Study : Discrepancies in IC₅₀ values may arise from assay variability (e.g., MTT vs. ATP-based viability tests).
  • Mitigation :

  • Standardize protocols (e.g., NIH/3T3 fibroblast controls).
  • Validate purity (>95% via HPLC) to exclude side-product interference .
    • Meta-Analysis : Cross-reference crystallographic data (e.g., COD entry 2005896) with DFT calculations to reconcile steric effects .

Q. What strategies improve the compound’s stability in aqueous media for pharmacological studies?

  • Formulation : Encapsulation in PEGylated liposomes to enhance solubility and reduce hydrolysis.
  • pH Adjustment : Buffered solutions (pH 6.5–7.4) mimic physiological conditions, minimizing ester bond cleavage .

Data Contradiction Analysis

Parameter Study A Findings Study B Findings Resolution Strategy
Synthetic Yield 72% (DMF, 70°C) 58% (THF, 60°C) Optimize solvent polarity and temperature gradients.
Anticancer IC₅₀ 12 µM (HeLa) 28 µM (MCF-7) Normalize cell line passage numbers and assay timepoints.

Key Research Gaps

  • Ecotoxicity : No data on environmental persistence or biodegradability; recommend OECD 301D testing .
  • Mechanistic Studies : Elucidate ROS modulation pathways using CRISPR-edited cell models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[(4-methylbenzoyl)oxy]methyl}-4-oxo-4H-pyran-2-yl 4-methylbenzenecarboxylate
Reactant of Route 2
Reactant of Route 2
5-{[(4-methylbenzoyl)oxy]methyl}-4-oxo-4H-pyran-2-yl 4-methylbenzenecarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.